N-(2-propan-2-ylindazol-5-yl)acetamide
Description
N-(2-propan-2-ylindazol-5-yl)acetamide is a heterocyclic acetamide derivative featuring an indazole core substituted with a propan-2-yl group at the 2-position and an acetamide moiety at the 5-position. This compound is synthesized via multi-step organic reactions, as demonstrated in a European Patent Specification (Example 121), where it is prepared through coupling reactions involving indazole-5-amine intermediates and functionalized pyrimidine derivatives. Key characterization data include ¹H NMR (δ 12.94 ppm for the indazole NH, δ 1.09 ppm for the isopropyl group) and a molecular ion peak at m/e 515 (M+H)+ .
Properties
IUPAC Name |
N-(2-propan-2-ylindazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8(2)15-7-10-6-11(13-9(3)16)4-5-12(10)14-15/h4-8H,1-3H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFDZWSVPRGXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C=C(C=CC2=N1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The following analysis compares N-(2-propan-2-ylindazol-5-yl)acetamide with three classes of related compounds, emphasizing structural features, synthesis routes, and spectroscopic properties.
Triazole-Linked Naphthalene Acetamides (6a-m and 7a-m)
Structural Differences :
- Core : These compounds (e.g., 6a , 6b , 6c ) contain a 1,2,3-triazole ring linked to a naphthalene moiety via an ether bridge, contrasting with the indazole core of the target compound.
- Substituents : The acetamide group is attached to a phenyl ring with diverse substituents (e.g., nitro groups in 6b and 6c ), whereas the target compound features an isopropyl group on the indazole.
Spectroscopic Data :
- IR : Strong C=O stretches (~1670–1682 cm⁻¹) and nitro group vibrations (1504–1535 cm⁻¹) in 6b and 6c .
- ¹H NMR : Triazole protons resonate at δ 8.36–8.40 ppm, distinct from the indazole NH (δ 12.94 ppm) in the target compound .
Thiazole-Sulfanyl Acetamide (C9H15N3OS2)
Structural Differences :
- Contains a thiazole ring and a sulfanyl (-S-) linker, diverging from the indazole and triazole cores in other compounds.
- The acetamide group is N-methylated and N-isopropylated, unlike the direct indazole-linked acetamide in the target compound.
Physicochemical Properties :
- Molecular Weight : 245.36 g/mol, significantly lower than the target compound (515 g/mol) due to simpler substituents .
- Functional Groups : Sulfanyl and thiazole groups may enhance metabolic stability compared to triazole or indazole systems .
Piperazine/Diazepane-Linked Pyrimidine Acetamides
Structural Overlap :
- The target compound shares a pyrimidine linker with these derivatives (e.g., Example 118 in the patent), but substitutes piperazine/diazepane with an indazole-propan-2-yl group.
- Biological Relevance : Piperazine/diazepane moieties are common in kinase inhibitors, suggesting the target compound may target similar pathways .
Data Tables for Comparative Analysis
Table 1: Structural and Spectroscopic Comparison
Key Findings and Implications
Structural Flexibility : The acetamide group is versatile, accommodating diverse heterocycles (indazole, triazole, thiazole) with distinct electronic and steric profiles.
Synthesis Efficiency : Copper-catalyzed cycloadditions (for triazoles) offer higher yields (~75%) compared to multi-step heterocyclic couplings (65% for the target compound) .
Spectroscopic Signatures : NH protons in indazoles resonate at significantly lower fields (δ >12 ppm) than triazole-linked NH groups (δ ~10–11 ppm), aiding structural elucidation .
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